Daptomycin open lactone
Description
Properties
CAS No. |
883991-21-7 |
|---|---|
Molecular Formula |
C72H103N17O27 |
Molecular Weight |
1638.7 g/mol |
IUPAC Name |
(3R,4S)-4-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-3-(2-aminophenyl)-1-carboxy-3-oxopropyl]amino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C72H103N17O27/c1-5-6-7-8-9-10-11-22-53(94)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(109)84-45(27-52(75)93)67(110)86-48(30-59(103)104)68(111)89-61(37(4)91)70(113)78-33-54(95)80-43(21-16-23-73)64(107)85-47(29-58(101)102)65(108)79-36(3)62(105)83-46(28-57(99)100)63(106)77-32-55(96)82-50(34-90)69(112)88-60(35(2)24-56(97)98)71(114)87-49(72(115)116)26-51(92)40-18-12-14-19-41(40)74/h12-15,17-20,31,35-37,43-50,60-61,76,90-91H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,93)(H,77,106)(H,78,113)(H,79,108)(H,80,95)(H,81,94)(H,82,96)(H,83,105)(H,84,109)(H,85,107)(H,86,110)(H,87,114)(H,88,112)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,115,116)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1 |
InChI Key |
ZXJQWPGESWMZGH-QCMAZARJSA-N |
Synonyms |
(αS)-N-(1-Oxodecyl)-L-tryptophyl-D-asparaginyl-L-α-aspartyl-L-threonylglycyl-L-ornithyl-L-α-aspartyl-D-alanyl-L-α-aspartylglycyl-D-seryl-(3R)-3-methyl-L-α-glutamyl-α,2-diamino-γ-oxo-benzenebutanoic Acid |
Origin of Product |
United States |
Synthetic Methodologies for Linear Daptomycin Precursors and Analogues
Solution-Phase Synthesis Approaches for Linear Intermediates
While SPPS is a dominant technique, solution-phase synthesis, or a combination of solid-phase and solution-phase methods, has also been employed for the preparation of linear daptomycin (B549167) intermediates. google.comcdnsciencepub.com This "hybrid" approach can be advantageous for producing large quantities of specific peptide fragments or for overcoming synthetic challenges encountered on the solid phase, such as difficult coupling reactions or aggregation. rsc.org
In a hybrid strategy, smaller peptide fragments are synthesized using SPPS, cleaved from the resin, and then coupled together in solution. rsc.orgrsc.org For example, a key depsitetrapeptide fragment containing the challenging Thr-Kyn ester linkage has been synthesized in solution and then incorporated into a larger peptide chain on a solid support. thieme-connect.com
Solution-phase synthesis allows for the purification of intermediates at each step, which can lead to a higher purity of the final linear precursor. However, it is generally more labor-intensive and time-consuming than a fully solid-phase approach. cdnsciencepub.comacs.org The choice between SPPS, solution-phase, or a hybrid strategy often depends on the specific synthetic target, the scale of the synthesis, and the resources available.
Chemoenzymatic Synthesis of Linear Peptidyl Thioesters and Derivatives
Chemoenzymatic synthesis has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govacs.org This approach has been particularly useful for the synthesis of daptomycin and its analogs, offering an alternative to purely chemical methods.
Utilization of Non-Ribosomal Peptide Synthetase (NRPS) Domains for Linear Elongation
In the biosynthesis of daptomycin by Streptomyces roseosporus, the peptide backbone is assembled by a large, multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). pnas.orgnih.gov The daptomycin NRPS is composed of three proteins—DptA, DptBC, and DptD—which are organized into modules, each responsible for the activation and incorporation of a specific amino acid. psu.edupnas.org
Researchers have harnessed the power of these NRPS domains for the in vitro synthesis of linear daptomycin precursors and analogs. nih.govacs.org A key enzyme in this process is the thioesterase (TE) domain, which is located at the C-terminus of the final NRPS module, DptD. nih.govacs.org The TE domain is naturally responsible for catalyzing the cyclization and release of the final peptide product.
In a chemoenzymatic approach, a linear peptide thioester, synthesized chemically via SPPS, can serve as a substrate for an isolated NRPS TE domain. nih.govacs.org This strategy effectively bypasses the entire NRPS assembly line. The chemically synthesized linear peptide mimics the natural intermediate bound to the peptidyl carrier protein (PCP) domain of the NRPS. The TE domain then recognizes this linear thioester and catalyzes its cyclization to form the macrolactone ring of daptomycin. nih.gov
Engineered Enzyme Specificity for Linear Substrate Recognition
The specificity of enzymes is a critical factor in the biosynthesis of complex molecules like daptomycin. solubilityofthings.comsustainability-directory.com Enzymes possess active sites with specific arrangements of amino acids that allow for the recognition and binding of particular substrates. solubilityofthings.com This molecular recognition is driven by a combination of shape complementarity, electrostatic interactions, and hydrophobic/hydrophilic properties. solubilityofthings.comsustainability-directory.com In the context of nonribosomal peptide synthetases (NRPSs), which are responsible for daptomycin assembly, the adenylation (A) domain plays a crucial role in selecting the correct amino acid substrate. nih.govmdpi.com
Researchers have successfully engineered the specificity of these enzymes to create novel daptomycin analogues. By modifying the A domain's "specificity-conferring code," it is possible to alter the enzyme's substrate preference. portlandpress.com For instance, a single amino acid mutation in the phenylalanine-specific A domain of the gramicidin (B1672133) S NRPS allowed it to accept non-natural aromatic amino acids. portlandpress.com This principle has been applied to the daptomycin biosynthetic pathway. The daptomycin NRPS is a large, multi-modular enzyme complex, and the A domain of each module determines which amino acid is incorporated into the growing peptide chain. nih.gov
One notable example involves the chemoenzymatic synthesis of daptomycin derivatives using the versatile cyclization domain of the Streptomyces coelicolor calcium-dependent antibiotic (CDA) nonribosomal peptide synthetase. acs.org This enzyme was shown to successfully cyclize linear undecapeptide thioesters that included single amino acid substitutions specific to daptomycin. acs.org This demonstrates the potential of using engineered or heterologous enzymes to act on linear daptomycin precursors. Furthermore, strategies like "substrate-assisted catalysis" offer another avenue for engineering specificity. This approach involves removing a catalytic group from an enzyme and then providing a substrate that contains the missing functional group, thereby restoring activity for that specific substrate. nih.gov
The thioesterase (TE) domain, which is responsible for the final cyclization and release of the peptide, also exhibits specificity that can be harnessed. researchgate.net Studies on the TycC TE from the tyrocidine biosynthetic pathway have shown that it can tolerate a range of non-native residues in the linear peptide precursor, allowing for the synthesis of diverse macrocycles. beilstein-journals.org This flexibility is crucial for generating libraries of daptomycin analogues for structure-activity relationship (SAR) studies. beilstein-journals.orgresearchgate.net
Design and Assembly of Linear Precursors for Macrocyclization
The synthesis of the linear precursor is a critical step in the total synthesis of daptomycin and its analogues. google.comhku.hk The linear peptide chain contains the thirteen amino acids that will ultimately form the cyclic core and the exocyclic tail of the final molecule. nih.gov The design of this precursor must account for the presence of several non-proteinogenic amino acids, including L-kynurenine, L-threo-methylglutamate, and three D-amino acids. nih.gov
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling these linear precursors. google.comrsc.orgnih.gov Both Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis) and Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis) strategies have been successfully employed. rsc.org A common approach involves assembling the peptide on a resin, followed by cleavage to release the linear precursor into solution for macrocyclization. google.comhku.hk
A key challenge in the synthesis is the incorporation of the unusual amino acid kynurenine (B1673888). One strategy involves the ozonolysis of a tryptophan residue within an intermediate sequence to form kynurenine. google.com Another challenge is preventing side reactions, such as aspartimide formation, which can be addressed by using specific protecting groups. frontiersin.org The choice of coupling reagents and reaction conditions is also critical to ensure efficient peptide bond formation, especially when dealing with sterically hindered or unusual amino acids. frontiersin.org
The assembly of the linear precursor can be performed in a convergent or linear fashion. In a convergent synthesis, smaller peptide fragments are synthesized separately and then ligated together. A hybrid approach combining solid-phase and solution-phase synthesis has also been utilized, where key fragments are synthesized in solution and then coupled to a growing peptide chain on a solid support. rsc.org For instance, a trityl-resin-linked pentapeptide can be coupled with an N-terminal azide-substituted tetrapeptide containing the protected kynurenine. google.com
Once the full-length linear peptide is assembled, it is cleaved from the resin. The C-terminus is often converted to an active ester, such as a salicylaldehyde (B1680747) ester, to facilitate the subsequent intramolecular macrocyclization step. google.com This step is followed by the deprotection of the serine residue and other protected functionalities before the final cyclization. google.com
Comparative Analysis of Linear Precursor Synthesis Routes: Efficiency and Scalability
| Synthesis Route | Key Features | Advantages | Disadvantages | Overall Yield (Reported) |
| Fmoc-SPPS | Stepwise addition of Fmoc-protected amino acids on a solid support. rsc.org | High efficiency for long peptides, ease of purification, potential for automation. nih.gov | Potential for peptide aggregation, aspartimide formation with certain sequences. rsc.org | A 9% overall yield for daptomycin has been reported using this approach. rsc.org |
| Boc-SPPS | Uses Boc-protected amino acids and strong acid for deprotection. rsc.org | Can reduce peptide aggregation and suppress aspartimide formation. rsc.org | Requires harsh cleavage conditions (e.g., HF) that can degrade sensitive functional groups. | Not explicitly stated for a full linear precursor in the provided context, but noted as an alternative to Fmoc-SPPS. rsc.org |
| Hybrid Solid-Solution Phase | Combines the synthesis of peptide fragments in solution with their subsequent assembly on a solid support. google.comrsc.org | Can overcome difficulties in coupling certain fragments on the solid phase and may improve overall yield by optimizing individual fragment synthesis. rsc.org | More complex workflow, requires purification of intermediate fragments. | An overall yield of 22% for daptomycin was achieved using a synthesis with an Fmoc-L-Kyn(Boc)-OH building block, which is a significant improvement. researchgate.net |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific bond formations or modifications on a chemically synthesized precursor. acs.orgnih.gov | High regio- and stereoselectivity, milder reaction conditions, potential for generating novel analogues. researchgate.netnih.gov | Enzyme availability and stability can be limiting factors; substrate scope of the enzyme may be narrow. | Not quantified for the entire linear precursor synthesis but highlighted for specific transformations and cyclization steps. acs.orgbeilstein-journals.org |
Chemoenzymatic strategies represent a powerful and increasingly utilized approach. beilstein-journals.org While perhaps not yet fully scalable for the de novo synthesis of the entire linear precursor, they offer unparalleled selectivity for specific transformations, such as the cyclization step or the modification of the final daptomycin molecule. acs.orgresearchgate.netnih.gov The use of engineered enzymes or enzymes with broad substrate tolerance, like the CDA cyclase, can significantly simplify the synthesis of daptomycin analogues. acs.org
Ultimately, the choice of synthetic route depends on the specific goals of the synthesis. For laboratory-scale research and the generation of diverse analogues for structure-activity relationship studies, hybrid and chemoenzymatic methods may offer the most flexibility and efficiency. For large-scale production, a highly optimized and robust solid-phase synthesis protocol would likely be the most cost-effective approach.
Biosynthetic Pathways of Daptomycin: Elucidating Linear Assembly Mechanisms
Non-Ribosomal Peptide Synthetase (NRPS) Architecture and Linear Chain Elongation
The assembly of the linear daptomycin (B549167) precursor is governed by three massive NRPS enzymes: DptA, DptBC, and DptD. nih.gov These enzymes are organized in a modular fashion, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. pnas.orgportlandpress.com This modular architecture provides a blueprint for the sequential elongation of the linear peptide. The entire daptomycin biosynthetic gene cluster, including the NRPS genes, has been cloned and sequenced, providing a foundational understanding of this process. microbiologyresearch.orgrsc.org
The linear construction of the daptomycin peptide follows a colinearity rule, where the order of the modules on the NRPS enzymes dictates the sequence of amino acids in the final product. pnas.org The process is a dynamic one, with the growing peptide chain being passed from one module to the next in an assembly-line fashion. mdpi.com
Catalytic Domains (A, C, T, E) and Their Roles in Sequential Amino Acid Condensation
Each module within the NRPS machinery is comprised of several catalytic domains that work in concert to select, activate, and condense the amino acid building blocks. The core domains include:
Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid via adenylation with ATP. portlandpress.com The specificity of the A domain is a key determinant of the final peptide sequence.
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the T domain, which covalently binds the substrate via a phosphopantetheinyl arm. pnas.orgportlandpress.com This domain acts as a swinging arm, presenting the activated amino acid to the other catalytic domains.
Condensation (C) domain: The C domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. portlandpress.com
Epimerization (E) domain: In modules that incorporate D-amino acids, an E domain is present. pnas.org This domain converts the L-amino acid, initially activated by the A domain, into its D-enantiomer before it is incorporated into the peptide chain. nih.govpnas.org Daptomycin contains three D-amino acids: D-asparagine at position 2, D-alanine at position 8, and D-serine at position 11, which correspond to the presence of E domains in the respective modules. nih.gov
The coordinated action of these domains ensures the sequential and stereospecific assembly of the linear daptomycin precursor. pnas.orgportlandpress.com
| Domain | Function in Linear Daptomycin Assembly |
| Adenylation (A) | Selects and activates a specific amino acid using ATP. portlandpress.com |
| Thiolation (T/PCP) | Covalently binds and carries the activated amino acid. pnas.orgportlandpress.com |
| Condensation (C) | Catalyzes the formation of peptide bonds. portlandpress.com |
| Epimerization (E) | Converts L-amino acids to D-amino acids. pnas.org |
Initiation of Linear Synthesis by Fatty Acid Activation and Transfer (DptE, DptF)
The biosynthesis of daptomycin is initiated by the attachment of a decanoic acid tail to the N-terminal tryptophan residue. wikipedia.orgjmb.or.kr This process is mediated by two key enzymes encoded by the dptE and dptF genes, which are located upstream of the main NRPS genes. wikipedia.orgoup.com
DptE, an acyl-CoA ligase, activates the fatty acid in an ATP-dependent manner. nih.govoup.com The activated fatty acid is then transferred to DptF, an acyl carrier protein (ACP). nih.govajol.info Finally, a specialized N-terminal condensation domain (C-domain) on the first module of DptA catalyzes the transfer of the fatty acyl chain from DptF to the α-amino group of the first amino acid, tryptophan, initiating the elongation of the linear lipopeptide. nih.gov
Integration of Non-Proteinogenic Amino Acids (e.g., Kynurenine (B1673888), Methylglutamate) into the Linear Sequence
A key feature of daptomycin's structure is the presence of several non-proteinogenic amino acids, which are incorporated into the linear peptide chain during biosynthesis. These include L-kynurenine (Kyn) and (2S,3R)-methylglutamate (MeGlu). nih.gov The genes responsible for the synthesis of these unusual precursors are also found within the daptomycin biosynthetic gene cluster. microbiologyresearch.orgwikipedia.org
The incorporation of kynurenine at position 13 is particularly noteworthy and is crucial for the molecule's activity. mdpi.com The NRPS machinery possesses a specialized A-domain with a unique binding pocket that specifically recognizes and activates L-kynurenine for incorporation. microbiologyresearch.org Similarly, the biosynthesis and incorporation of 3-methylglutamate at position 12 is a critical step, and the absence of this methylation has been shown to significantly reduce the antibiotic's potency. nih.gov
Enzymatic Modifications and Tailoring of Linear Intermediates During Biosynthesis
During and after the assembly of the linear peptide chain, several enzymatic modifications occur. The epimerization of L-amino acids to their D-isoforms is a key modification that occurs within the NRPS modules themselves. nih.gov
Another crucial tailoring step is the methylation of the glutamate (B1630785) residue at position 12. nih.gov This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase DptI. nih.gov Deletion of the dptI gene results in the production of daptomycin analogs with a glutamate residue at position 12, which exhibit reduced antibacterial activity. nih.gov
Genetic and Metabolic Engineering of Biosynthetic Pathways for Linear Precursor Modulation
The modular nature of the NRPS system has made it an attractive target for genetic and metabolic engineering to generate novel daptomycin analogs. pnas.orgrsc.org By manipulating the genes involved in the biosynthesis of the linear precursor, researchers can create a diverse library of lipopeptides with potentially improved properties. pnas.org
Gene Deletion and Module Exchange for Analogue Generation
More direct modifications to the linear peptide backbone have been achieved through gene deletion and module exchange experiments. rsc.org The deletion of genes encoding specific tailoring enzymes, such as the dptI methyltransferase, has led to the production of novel analogs. nih.gov
Enhancing Precursor Availability for Linear Chain Assembly
The biosynthesis of the daptomycin linear peptide is a complex process that is highly dependent on a sufficient supply of various precursors. The producing organism, Streptomyces roseosporus, must provide not only the standard proteinogenic amino acids but also non-proteinogenic amino acids and a fatty acid side chain. frontiersin.orgresearchgate.net The availability of these building blocks is often a rate-limiting step in daptomycin production. Consequently, metabolic engineering strategies aimed at increasing the intracellular pools of these precursors have been a primary focus for enhancing the yield of the linear daptomycin chain. matilda.scienceajol.info
One of the most critical precursors is decanoic acid, which forms the lipid tail of the molecule. oup.com Insufficient availability of decanoic acid directly hinders the initiation of the entire biosynthetic process, while an excess can be toxic to the producing organism. oup.com Therefore, optimized feeding strategies during fermentation are crucial. oup.com For the amino acid precursors, strategies often involve the overexpression of genes in their respective biosynthetic pathways or the disruption of competing pathways that drain the precursor pool. frontiersin.orgmatilda.science For instance, enhancing the supply of Kyn, a non-proteinogenic amino acid derived from tryptophan, has been achieved by overexpressing tryptophan-2,3-dioxygenase (encoded by dptJ) and disrupting the kynureninase gene (kyn), which converts Kyn to anthranilate. frontiersin.orgresearchgate.netajol.info Similarly, the supply of aspartate has been increased by co-overexpressing genes like aspC, gdhA, ppc, and ecaA while simultaneously inhibiting genes in competing pathways. matilda.sciencenih.gov
The following table summarizes various metabolic engineering strategies employed to enhance the availability of precursors for the assembly of the linear daptomycin peptide.
| Precursor | Genetic Strategy | Target Gene(s) | Reported Effect on Daptomycin Titer |
| Kynurenine (Kyn) | Overexpression | dptJ (tryptophan-2,3-dioxygenase) | 110% increase. frontiersin.orgresearchgate.net |
| Disruption | kyn (kynureninase) | 30% increase. frontiersin.orgresearchgate.net | |
| Aspartate (Asp) | Co-overexpression of synthetic pathway genes | aspC, gdhA, ppc, ecaA | 75.7% increase (to 168 µg/mL). matilda.sciencenih.gov |
| Combined inhibition of degradation/competing genes | acsA4, pta, pyrB, pyrC | 73.5% increase (to 167.4 µg/mL). matilda.sciencenih.gov | |
| (3S,4R)-3-methyl-L-glutamic acid (3mGlu) | Overexpression | dptI (methyltransferase) | Significant enhancement. ajol.info |
| Decanoic Acid | Development of resistant strain | Sequential adaptation | 40% increase. frontiersin.orgresearchgate.net |
| Optimized feeding strategy | Three-stage feeding rates | Increase to 448.65 mg/L. oup.com |
Biosynthetic Strategies for Diversifying the Linear Peptide Backbone
Diversification of the linear daptomycin peptide backbone is a key objective for generating novel analogs with potentially improved properties. pnas.org Since chemical synthesis of daptomycin and its derivatives is challenging, combinatorial biosynthesis has emerged as a powerful alternative. pnas.orggoogle.com This approach involves the genetic engineering of the nonribosomal peptide synthetase (NRPS) machinery responsible for assembling the linear peptide. pnas.org The modular nature of NRPSs allows for the exchange of subunits, entire modules, or specific domains to alter the amino acid sequence of the final product. rsc.orgrsc.org
The daptomycin NRPS is composed of three large protein subunits (DptA, DptBC, and DptD) which are organized into modules, each responsible for the incorporation of a specific amino acid. pnas.orgrsc.org Genetic engineering strategies have successfully targeted these modules to create a library of new lipopeptides. pnas.org Key strategies include:
Module and Subunit Exchange: Researchers have successfully exchanged single or multiple modules within the DptBC subunit to modify the cyclic peptide core. pnas.org For example, modules from related lipopeptide biosynthetic pathways, such as those for A54145 and calcium-dependent antibiotic (CDA), have been swapped into the daptomycin NRPS. pnas.orgrsc.org Entire subunits, like the terminal subunit DptD, have also been deleted and complemented with homologous subunits from the A54145 or CDA pathways, resulting in amino acid substitutions at the C-terminal end of the linear peptide. rsc.org
Inactivation of Tailoring Enzymes: Another strategy involves inactivating enzymes that modify amino acids either before or after their incorporation into the peptide chain. A prominent example is the inactivation of the methyltransferase DptI. pnas.org This enzyme is responsible for the methylation of glutamic acid to form 3mGlu at position 12. ajol.infopnas.org Deleting the dptI gene results in the incorporation of the more common amino acid glutamic acid (Glu) at this position, creating a new daptomycin analog. pnas.org
Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis with the efficiency of enzymatic catalysis. nih.gov In this strategy, a modified linear peptide precursor is first created using solid-phase peptide synthesis (SPPS). google.comrsc.org This allows for the incorporation of a wide variety of non-natural amino acids that are not accessible through purely biological systems. mdpi.com Subsequently, an excised thioesterase (TE) domain, the natural cyclization enzyme from the NRPS, is used to catalyze the macrocyclization of the synthetic linear precursor in vitro. nih.gov This method has been used to generate and study numerous daptomycin analogs by varying amino acid positions within the chemically synthesized linear chain. nih.gov
The table below details several biosynthetic strategies that have been used to diversify the linear daptomycin peptide.
| Strategy | Specific Modification | Resulting Amino Acid Change | Source/Method |
| Subunit Exchange | Deletion of dptD; complementation with lptD (from A54145 pathway) | Substitution at position 13 (L-Thr to L-Gln). rsc.org | Combinatorial Biosynthesis. rsc.org |
| Subunit Exchange | Deletion of dptD; complementation with cdaPS3 (from CDA pathway) | Substitution at position 13 (L-Thr to L-Asn). rsc.org | Combinatorial Biosynthesis. rsc.org |
| Module Exchange | Exchange of module 8 (D-Ala) and module 11 (D-Ser) in DptBC | D-Ser at position 8 and D-Ala at position 11. pnas.orgrsc.org | Combinatorial Biosynthesis. pnas.org |
| Enzyme Inactivation | Deletion of methyltransferase gene dptI | Substitution at position 12 (3mGlu to Glu). pnas.org | Genetic Engineering. pnas.org |
| Chemoenzymatic Synthesis | Solid-phase synthesis of linear peptide with varied residues | Allows for multiple substitutions (e.g., at the DXDG motif). nih.gov | Hybrid chemical-enzymatic synthesis. nih.gov |
| Total Synthesis | Solid-phase peptide synthesis (SPPS) of linear precursor | Creation of analogs lacking Kyn or 3mGlu. google.comresearchgate.net | Chemical Synthesis. google.com |
Structure Activity Relationship Sar Studies of Daptomycin Analogues with Linear Structural Variations
Significance of the N-terminal Linear Fatty Acyl Chain on Antibacterial Potency
The N-terminal fatty acyl chain is an indispensable component for the antibacterial activity of daptomycin (B549167). nih.govresearchgate.netacs.org Early investigations into the A21978C complex, from which daptomycin is derived, revealed that variations in the acyl group attached to the exocyclic amino acids could alter the bioactivity. nih.gov Daptomycin itself, which features a straight 10-carbon n-decanoyl chain, is the predominant product when n-decanoic acid is supplied during the fermentation of Streptomyces roseosporus. nih.gov This distinguishes it from the naturally occurring A21978C factors (C1–3), which typically possess branched 11-, 12-, or 13-carbon fatty acids. nih.gov The selection of the n-decanoyl analogue for clinical development, later named daptomycin, was based on its favorable activity and toxicity profile. researchgate.net
The antibacterial potency is directly correlated with the acyl chain length. For example, studies on daptomycin-related lipopeptides A21978C₁₋₃(d-Asn₁₁) demonstrated a progressive increase in potency against Staphylococcus aureus as the chain length increased from an anteiso-undecanoic acid (aC₁₁) to an anteiso-tridecanoic acid (aC₁₃). acs.org The analogue with the longest chain (aC₁₃) exhibited the lowest minimum inhibitory concentration (MIC). acs.org
Conversely, the presence of unsaturated acyl chains in the target membrane can inhibit daptomycin's action. Model liposomes containing unsaturated oleoyl (B10858665) fatty acyl chains are not readily permeabilized by daptomycin. uwaterloo.ca This inhibitory effect is potent, with even a 10% molar fraction of a dioleoyl lipid in an otherwise susceptible membrane being sufficient to suppress permeabilization. uwaterloo.ca This suggests that while the PG headgroup is required for initial binding, the surrounding lipid environment, particularly the saturation state of the acyl chains, controls the subsequent activity of the membrane-bound antibiotic. uwaterloo.ca
| Compound | Acyl Chain | MIC (μM) vs. S. aureus |
|---|---|---|
| A21978C₁(d-Asn₁₁) | anteiso-C11:0 | 0.6 |
| A21978C₂(d-Asn₁₁) | iso-C12:0 | 0.3 |
| A21978C₃(d-Asn₁₁) | anteiso-C13:0 | 0.15 |
Table 1. The effect of N-terminal acyl chain length on the antibacterial activity of daptomycin analogues against Staphylococcus aureus. As the carbon chain length of the fatty acid increases, the minimum inhibitory concentration (MIC) decreases, indicating higher potency. Data sourced from a study on A21978C₁₋₃(d-Asn₁₁) analogues. acs.org
The exchange of the acyl group has been a foundational strategy for modifying the bioactivity of daptomycin-related compounds. nih.gov Semisynthetic modifications were made possible by the enzymatic deacylation of the A21978C complex using a deacylase from Actinoplanes utahensis, which removes the native fatty acid to yield the peptide nucleus. researchgate.netnih.gov This nucleus was then chemically reacylated with various activated acyl esters. researchgate.netnih.gov
Three main groups of analogues were synthesized through this method, bearing different fatty acid acyl groups, amino-aroyl groups, or extended peptide side chains. researchgate.net The evaluation of these analogues for antimicrobial activity and toxicity led to the selection of the n-decanoyl analogue, LY146032 (daptomycin), for further development due to its superior survival outcomes in mouse acute toxicity tests. researchgate.net This highlights that while various acyl groups can be attached, the specific nature of the linear acyl chain is a critical determinant of the therapeutic potential of the resulting lipopeptide.
Contribution of the Exocyclic Linear Tripeptide Moiety to Daptomycin Activity
While the tripeptide moiety as a whole has not been the subject of extensive modification studies, its structural integrity and the specific nature of its constituent amino acids are considered important for activity. It serves as the critical linker that positions the lipid tail relative to the cyclic peptide core. Modifications to the individual amino acids within this linear segment, such as substitutions or stereochemical changes, have been shown to significantly impact antibacterial potency, as detailed in the following sections.
Investigating Amino Acid Substitutions and Deletions within the Linear Segments of Analogues
Modifications to the amino acids within the linear exocyclic tripeptide (Trp1, D-Asn2, Asp3) have provided significant insights into daptomycin's SAR. Genetic engineering of the nonribosomal peptide synthetase (NRPS) machinery has enabled the creation of analogues with specific substitutions in this region. nih.gov For instance, in analogues of the related lipopeptide A54145, substituting the native D-glutamic acid at position 2 (D-Glu2) with D-asparagine (D-Asn2), the residue found in daptomycin, resulted in compounds that were significantly less inhibited by bovine surfactant, a key challenge for daptomycin's efficacy in the lungs. nih.gov
Alanine (B10760859) scanning, a technique where individual amino acid residues are systematically replaced with alanine, has been employed to probe the importance of residues in the linear and exocyclic regions of daptomycin. cdnsciencepub.comnih.gov These studies revealed that most amino acid positions are not amenable to substitution, with changes often leading to a considerable loss of activity. cdnsciencepub.comnih.gov
Specifically, an alanine scan of residues 1-3, among others, was conducted. nih.gov While detailed results for each position in the linear tripeptide are limited, the general finding was that the structure is highly optimized. The primary exception noted in broader scanning studies was the Orn6 position within the cyclic core, where substitution with alanine was well-tolerated, increasing the MIC against a methicillin-resistant S. aureus (MRSA) strain by only one-fold. nih.gov In contrast, substitutions within the calcium-binding motif (residues 7-10), which is adjacent to the linear segment, resulted in a complete loss of activity, underscoring the high degree of structural specificity required for daptomycin's function. cdnsciencepub.com
| Position Scanned | Original Residue | Effect of Alanine Substitution | Region |
|---|---|---|---|
| 1-3 | Trp, D-Asn, Asp | Generally less active | Exocyclic Linear |
| 6 | Orn | Well-tolerated; little loss of activity | Cyclic |
| 7 | Asp | Complete loss of activity | Cyclic (Ca²⁺-binding motif) |
| 9 | Asp | Complete loss of activity | Cyclic (Ca²⁺-binding motif) |
Table 2. Summary of findings from alanine scan analyses on daptomycin analogues. Substitutions in the exocyclic linear region and the critical calcium-binding motif are generally poorly tolerated, whereas the Orn6 position is more amenable to change. cdnsciencepub.comnih.gov
Daptomycin contains three D-amino acids, which are introduced by epimerization domains during biosynthesis: D-Asn2 in the linear exocyclic tail, and D-Ala8 and D-Ser11 in the cyclic core. cdnsciencepub.comnih.gov The stereochemistry of these residues is critical for the molecule's three-dimensional structure and biological activity.
The presence of D-Asn at position 2 is a conserved feature. nih.gov While direct studies comparing D-Asn2 and L-Asn2 analogues of daptomycin are not extensively detailed, research on related calcium-dependent lipopeptides underscores the importance of D-stereocenters. For example, in studies on laspartomycin C, introducing a D-alanine at a key position resulted in a 16-fold more active compound than the corresponding L-alanine variant, demonstrating the profound influence of stereochemistry on antibacterial potency. rsc.org This principle suggests that the specific D-configuration of asparagine in the linear portion of daptomycin is likely crucial for maintaining the optimal conformation required for its mechanism of action.
Conformational Dynamics of Linear Precursors and Analogues in Solution and Membrane Environments
The biological activity of daptomycin is intrinsically linked to a series of conformational changes that facilitate its interaction with and disruption of the bacterial cell membrane. The final, cyclic structure of daptomycin undergoes a critical calcium-dependent conformational shift, which is essential for its mechanism of action. nih.govresearchgate.net In contrast, the linear precursors of daptomycin, which are intermediates in its synthesis, exhibit markedly different conformational characteristics due to the absence of the macrocyclic ring that imposes significant structural constraints.
In aqueous solution and in the absence of calcium (apo-form), cyclic daptomycin exists in a relatively undefined conformation. nih.govuwaterloo.ca Upon the addition of physiological concentrations of calcium ions, the molecule adopts a more ordered and amphipathic structure, which facilitates oligomerization and subsequent interaction with the negatively charged phospholipids (B1166683), like phosphatidylglycerol (PG), in bacterial membranes. nih.govacs.orgnih.gov Circular dichroism (CD) studies have identified two primary states: "State A" for the monomeric form in solution and "State B" for the membrane-bound, aggregated form. nih.gov This transition is crucial for the insertion of daptomycin's lipid tail into the membrane, leading to membrane depolarization and bacterial cell death. acs.orgbiorxiv.org
Linear precursors to daptomycin, synthesized via methods like solid-phase peptide synthesis (SPPS), lack the ester bond between the threonine (Thr4) and kynurenine (B1673888) (Kyn13) residues that closes the 10-amino acid ring. nih.govgoogle.com Consequently, these linear peptides are characterized by a high degree of conformational flexibility in solution. Without the cyclic constraint, the four acidic residues (Asp³, Asp⁷, Asp⁹, and MeGlu¹²) are not held in a pre-organized motif, making the specific, high-affinity binding of calcium that drives the conformational change in the cyclic molecule unlikely. nih.gov
The interaction of these linear precursors with membrane environments is also fundamentally different. While the N-terminal lipid tail can provide a hydrophobic anchor for membrane association, the lack of a rigid, calcium-induced amphipathic structure means that any membrane insertion is likely to be less efficient and less disruptive than that of the cyclized, activated molecule. The specific, cooperative binding to PG and subsequent oligomerization observed with cyclic daptomycin has not been reported for its linear precursors. researchgate.netelifesciences.org The synthesis of daptomycin therefore relies on this crucial final cyclization step to lock the molecule into a conformation that can be effectively triggered by calcium to adopt its bioactive state.
Derivatization Strategies Targeting Linear Moieties for Enhanced Efficacy
The linear portion of the daptomycin molecule, comprising the N-terminal decanoyl fatty acid and the exocyclic tripeptide (L-Trp¹-D-Asn²-L-Asp³), has been a primary target for derivatization to enhance efficacy, overcome resistance, and improve pharmacokinetic properties. nih.govnih.govgoogle.com These modifications aim to alter membrane interaction, bioavailability, or the fundamental mechanism of action.
One of the earliest and most significant derivatization strategies involved modifying the N-terminal fatty acid tail. The natural A21978C complex, from which daptomycin was derived, contains several factors with different fatty acid chains. rsc.org The n-decanoyl side chain of daptomycin was specifically chosen because it provided the best balance of potent antimicrobial activity and reduced toxicity. nih.govjsirjournal.com Further studies exploring this moiety have shown that the N-terminal fatty acyl chain is pivotal for binding to plasma proteins like human serum albumin. acs.org Analogues such as des-acyl daptomycin (lacking the fatty acid) and acetyl-daptomycin show altered binding profiles, highlighting that modifications to the lipid tail can be used to modulate the concentration of free, active drug in plasma. acs.org
A highly successful and more recent strategy involves the chemoenzymatic modification of the tryptophan residue at position 1 (Trp1). Using promiscuous prenyltransferase enzymes, researchers have attached a diverse library of alkyl and aromatic groups to the indole (B1671886) ring of Trp1. nih.govresearchgate.net These modifications have yielded analogues with significantly improved potency against both daptomycin-susceptible and daptomycin-resistant Gram-positive pathogens, including MRSA and VRE. nih.gov Some analogues displayed a remarkable 2- to 80-fold improvement in potency. researchgate.net
A crucial finding from these Trp1-derivatization studies is the generation of analogues that are no longer dependent on calcium for their antibacterial activity. digitellinc.comchapman.edu Biophysical experiments suggest that the modification on the tryptophan residue induces a conformational state in the molecule that mimics the calcium-bound form of the parent daptomycin, thereby bypassing the need for the ion to trigger its active state. digitellinc.com This represents a fundamental shift in the molecule's mechanism of action and offers a promising route to combat resistance mechanisms that involve alterations in membrane charge, which can interfere with the calcium-dependent binding of native daptomycin.
The stereochemistry of the exocyclic amino acids has also been shown to be important. For example, replacing the natural D-asparagine at position 2 with its L-Asn isomer resulted in a 10-fold reduction in antibacterial activity, indicating that the specific spatial arrangement of the linear side chain is critical for optimal function. nih.gov
Table 1: Research Findings on Daptomycin Analogues with Trp1 Derivatization
| Modification Strategy | Enzyme Used | Group(s) Attached to Trp1 | Key Research Finding | Reference(s) |
|---|---|---|---|---|
| Chemoenzymatic Alkylation/Prenylation | Prenyltransferase CdpNPT | Various alkyl and aromatic pyrophosphates | Generated analogues with 2-80 fold improvement in potency against MRSA and VRE. Showed alkylation can occur at N1, C2, C5, and C6 positions of the indole ring. | nih.govresearchgate.net |
| Chemoenzymatic Modification | Prenyltransferase | Not specified | Synthesized a Trp-modified analogue (Dap2) that exhibits calcium-independent antimicrobial activity. | digitellinc.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetyl-daptomycin |
| Daptomycin |
| Dap2 |
| Des-acyl daptomycin |
Biophysical Characterization of Daptomycin S Membrane Interactions: Insights from Linear Approaches
Spectroscopic Techniques for Analyzing Linear Daptomycin (B549167) Forms and Interactions (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy has been instrumental in revealing the conformational dynamics of daptomycin as it transitions from a soluble to a membrane-bound state. In an aqueous environment, daptomycin exhibits a characteristic CD spectrum. However, upon interaction with calcium ions and lipid membranes, particularly those containing phosphatidylglycerol (PG), a significant conformational change occurs. nih.govnih.gov Studies have shown that there are essentially two primary states identifiable by CD: one before and one after membrane binding. nih.gov
In the absence of both calcium and PG-containing membranes, the CD spectrum is considered state 'A'. nih.gov The introduction of both calcium ions and PG-containing vesicles leads to a distinct spectrum, designated as state 'B', which is characterized by an inversion in the sign of the CD signal. nih.gov Any intermediate states observed are typically a linear combination of these two principal spectra. nih.gov This spectroscopic shift is indicative of a structural rearrangement within the daptomycin molecule, a prerequisite for its membrane-related functions. Interestingly, the conformation of daptomycin after sequestration of Ca²⁺ from a PG-containing micelle remains significantly different from its free form, suggesting an irreversible insertion into the lipid environment. nih.gov This highlights that the initial linear interaction and subsequent conformational change are critical steps in its mechanism.
Calorimetric Studies (e.g., Isothermal Titration Calorimetry) on Binding Thermodynamics of Daptomycin and Linear Analogues to Lipid Membranes
Isothermal Titration Calorimetry (ITC) provides quantitative insights into the thermodynamics of daptomycin's binding to lipid membranes. These studies have consistently demonstrated a strong, calcium-dependent affinity for membranes rich in phosphatidylglycerol (PG). nih.govacs.org The binding of daptomycin to large unilamellar vesicles (LUVs) containing PG is an exothermic process, indicating a favorable enthalpic contribution to the binding energy. nih.govacs.org
In one study, the titration of daptomycin with LUVs composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) yielded a dissociation constant (Kᴅ) of 1.7 ± 0.08 μM. nih.govacs.org The interaction is primarily driven by a significant negative enthalpy change (ΔH), as detailed in the table below. nih.gov Further investigations have explored the structure-activity relationship by synthesizing PG analogues, revealing that daptomycin is highly sensitive to modifications of the PG headgroup. nih.govresearchgate.net Both hydroxyl groups on the glycerol (B35011) moiety are crucial for membrane binding and the subsequent structural transitions of the antibiotic. nih.govresearchgate.net
| Lipid Composition | Kᴅ (μM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|---|---|
| DOPG/DOPC | 1.7 ± 0.08 | 0.1 ± 0.001 | -12.8 ± 0.1 | 4.9 | -7.9 ± 0.1 |
| Cardiolipin (B10847521)/DOPC | 26.23 ± 1.35 | 0.02 ± 0.001 | -10.3 ± 0.2 | 4.1 | -6.2 ± 0.03 |
Molecular Dynamics Simulations and Small Angle Scattering for Characterizing Daptomycin Oligomerization in Relation to Initial Linear Interactions
The oligomerization of daptomycin is a key aspect of its membrane-disrupting activity. Molecular Dynamics (MD) simulations and small-angle neutron and X-ray scattering (SANS and SAXS) have been employed to characterize the formation of these higher-order structures. MD simulations have provided an atomic-level perspective, suggesting that daptomycin oligomerization is a calcium-dependent process. nih.gov These simulations have also been used to compare daptomycin with more active analogues, revealing that enhanced oligomerization efficiency can correlate with improved antibacterial activity. nih.gov
SANS experiments have shown that at high concentrations, daptomycin can form oligomers in solution even without calcium, although these assemblies are readily disassembled. researchgate.net In the presence of lipid membranes, fluorescence and Förster resonance energy transfer (FRET) experiments confirm that daptomycin binds strongly and that oligomerization is concentration-dependent. researchgate.net High-speed atomic force microscopy (HS-AFM) has provided direct visualization of daptomycin oligomers diffusing on supported lipid bilayers. nih.gov These studies revealed a range of oligomer sizes, with a mean stoichiometry of approximately 3 to 4 monomers per oligomer. nih.gov
| Technique | Key Finding | Reference |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Calcium-dependent oligomerization; enhanced in more active analogues. | nih.gov |
| Small-Angle Neutron Scattering (SANS) | Concentration-dependent oligomerization in solution. | researchgate.net |
| High-Speed Atomic Force Microscopy (HS-AFM) | Direct visualization of diffusing oligomers with a mean size of 3-4 monomers. | nih.gov |
Membrane Perturbation Mechanisms: Role of the Linear Fatty Acid Tail in Initial Membrane Insertion and Fluidity Alteration
The linear decanoyl fatty acid tail of daptomycin is crucial for its initial interaction with and subsequent perturbation of the bacterial membrane. nih.gov This lipid tail inserts between the fatty acyl chains of the membrane bilayer. nih.gov This insertion is not a passive process; the bulky cyclic peptide head of daptomycin attached to the tail disrupts the regular packing of the membrane phospholipids (B1166683). nih.gov This disturbance leads to alterations in membrane fluidity.
Studies using fluidity-sensitive dyes have shown that daptomycin can induce a rapid increase in membrane rigidification. nih.gov However, other reports suggest that daptomycin preferentially locates to regions of increased fluidity. nih.gov The composition of the membrane's fatty acids can significantly impact daptomycin's bactericidal activity. For instance, the presence of certain straight-chain fatty acids can affect membrane order and, consequently, the ability of daptomycin to form pores. nih.govresearchgate.net The interaction is a two-stage process: a fast, reversible binding to the membrane surface, followed by a slower, irreversible insertion of the fatty acid tail into the acyl layer, which is dependent on the presence of PG. elifesciences.orgelifesciences.org
Phospholipid Specificity in Membrane Binding: Importance of Phosphatidylglycerol (PG) Interactions with Linear Elements
The specificity of daptomycin for bacterial membranes is largely attributed to its preferential interaction with phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes but rare in mammalian cells. nih.govelifesciences.org This interaction is a critical prerequisite for daptomycin's antibacterial action and is calcium-dependent. nih.govresearchgate.net The Ca²⁺-daptomycin complex exhibits an increased affinity for negatively charged phospholipids like PG. nih.gov
Multiple biophysical studies have confirmed that daptomycin accumulates in membrane microdomains rich in PG. nih.govelifesciences.org The interaction is not merely electrostatic; the specific chemical structure of the PG headgroup is vital. Both hydroxyl groups of the glycerol moiety in PG are important for binding, oligomerization, and inducing the correct backbone structure in daptomycin. nih.govresearchgate.net Fluorescence-based titration experiments have suggested that daptomycin forms a stable complex by binding simultaneously to two molecules of PG with a nanomolar affinity in the presence of calcium. nih.govelifesciences.org This specific interaction with PG facilitates the irreversible insertion of daptomycin into the membrane, a key step in its mechanism of action. elifesciences.orgelifesciences.org
Mechanisms of Action: Dissecting the Role of Linear Structural Elements in Cellular Processes
Molecular Events Triggered by the Linear Fatty Acyl Tail's Calcium-Dependent Membrane Insertion
The initial and critical step in daptomycin's mechanism of action is its interaction with the bacterial cytoplasmic membrane, a process heavily reliant on the presence of calcium ions and driven by its N-terminal linear decanoyl fatty acid tail. nih.govoup.comasm.org This lipophilic tail is indispensable for the antibiotic's activity. nih.gov In the presence of physiological concentrations of calcium, daptomycin (B549167) undergoes a conformational change that increases its amphipathicity. jsirjournal.comfrontiersin.orgnih.gov This structural rearrangement facilitates the insertion of the linear fatty acyl tail into the phospholipid bilayer of the bacterial membrane. nih.govoup.comjsirjournal.com
This insertion is not a passive event but a targeted process. Daptomycin preferentially interacts with membranes rich in the anionic phospholipids (B1166683) phosphatidylglycerol (PG) and cardiolipin (B10847521). drugbank.comnih.gov Calcium ions are thought to bridge the negatively charged daptomycin molecule and the acidic phospholipid headgroups, facilitating a closer association. frontiersin.org While initial binding might be reversible and involve electrostatic interactions, the presence of PG promotes a slower, irreversible insertion into the membrane. elifesciences.orgnih.gov This interaction is highly specific; studies have shown that modifications to the PG headgroup significantly impact daptomycin's binding and oligomerization. nih.gov The length of the PG acyl tail also plays a role, with a minimum length required for stoichiometric binding. nih.gov
The insertion of the linear fatty acyl tail is a precursor to the subsequent disruptive events. It is the anchor that allows the rest of the molecule to interact with and perturb the membrane environment, ultimately leading to bacterial cell death. Some models propose that this insertion promotes the formation of micelles, which act as vehicles to deliver daptomycin to the membrane in high local concentrations. frontiersin.orgnih.gov
Hypothesized Inhibition of Cell Wall Biosynthesis via Interactions with Linear Intermediates (e.g., Lipid II, undecaprenyl-coupled precursors)
Beyond simple membrane disruption, there is growing evidence that linear daptomycin, or at least its membrane-inserted form, plays a role in inhibiting cell wall biosynthesis. This hypothesis centers on the interaction of daptomycin with key linear intermediates in the peptidoglycan (PG) synthesis pathway, such as Lipid II and other undecaprenyl-coupled precursors. biorxiv.orgacs.orgnih.gov
Recent studies propose the formation of a tripartite complex consisting of calcium-bound daptomycin, PG, and undecaprenyl-coupled cell wall precursors. biorxiv.orgnih.govacs.org This complex formation is crucial, as the interaction of daptomycin with these precursors is dependent on the presence of PG. acs.orgresearchgate.net The formation of this stable complex is thought to sequester these essential building blocks, thereby inhibiting peptidoglycan synthesis. biorxiv.orgresearchgate.net
Specifically, the interaction with Lipid II, a pivotal membrane-bound precursor, and its precursors like undecaprenyl phosphate (B84403) (C55-P) and undecaprenyl pyrophosphate (C55-PP) is a key aspect of this proposed mechanism. acs.org By binding to these undecaprenyl-coupled intermediates, daptomycin could sterically hinder the enzymes responsible for subsequent steps in cell wall construction, such as transglycosylation and transpeptidation. biorxiv.orgnih.gov This interference with the highly organized cell wall synthesis machinery, which is localized in specific membrane domains, leads to defects in the growing cell wall. acs.org
While some studies have provided evidence for a direct interaction between daptomycin and Lipid II, others have found this interaction to be weaker compared to other antibiotics like nisin, suggesting that the mechanism may be more complex than simple sequestration. acs.org Nevertheless, the collective evidence points towards a significant role for the linear components of daptomycin in disrupting the linear progression of cell wall precursor synthesis.
Disruption of Membrane Potential and Ion Efflux: The Contribution of Conformational Changes in the Linear/Cyclic Structure
A hallmark of daptomycin's action is the rapid depolarization of the bacterial cell membrane, leading to an efflux of intracellular ions, particularly potassium. nih.govoup.comdrugbank.comscienceopen.com This disruption of the membrane potential is a direct consequence of the conformational changes that daptomycin undergoes upon binding to the membrane, a process initiated by its linear fatty acid tail.
Following the initial calcium-dependent insertion of its linear acyl chain, daptomycin is believed to undergo further structural transitions within the membrane environment. jsirjournal.com While the exact nature of these changes is still under investigation, they are thought to be crucial for its ionophoric activity. It is proposed that the inserted daptomycin molecules, likely in an oligomeric state, create transient channels or pores in the membrane. drugbank.com However, this does not lead to widespread cell lysis, suggesting a more controlled ion leakage rather than the formation of large, stable pores. drugbank.com
The dissipation of the membrane potential has profound consequences for the bacterial cell. It disrupts essential processes that rely on the proton motive force, such as ATP synthesis and the transport of nutrients. drugbank.com The resulting arrest of DNA, RNA, and protein synthesis ultimately leads to cell death. oup.comasm.org The conformational flexibility of the peptide backbone, bridging the linear tail and the cyclic core, is likely critical in facilitating the structural rearrangements necessary for ion channel formation and the subsequent disruption of the membrane's electrochemical gradient.
Role of Oligomerization in the Mechanism, Potentially Initiated by Linear Segments or Pre-existing Linear-like states
The oligomerization of daptomycin on or within the bacterial membrane is considered a key step in its mechanism of action, leading to the formation of structures that disrupt membrane integrity. oup.comnih.govdrugbank.comscienceopen.comcdnsciencepub.com The process is thought to be initiated or at least facilitated by the linear segments of the molecule and the initial membrane insertion.
Following the calcium-dependent binding and insertion of the linear fatty acid tail, daptomycin molecules are brought into close proximity on the two-dimensional surface of the membrane. This increased local concentration, coupled with the conformational changes induced by the membrane environment, promotes self-association into oligomeric complexes. frontiersin.orgresearchgate.net Some models suggest that daptomycin forms micelles in solution even before membrane interaction, which could be considered a pre-existing oligomeric state that delivers the antibiotic to the cell surface. jsirjournal.comfrontiersin.orgnih.gov
The composition of these oligomers is thought to involve daptomycin, calcium ions, and phosphatidylglycerol (PG). cdnsciencepub.com The linear N-terminal decanoyl tail likely plays a crucial role in stabilizing these oligomers within the hydrophobic core of the membrane. It is hypothesized that these oligomers arrange to form ion-conducting structures, leading to the observed potassium efflux and membrane depolarization. scienceopen.comcdnsciencepub.com The stoichiometry and exact architecture of these functional oligomers remain areas of active research, but it is clear that the initial interactions driven by the linear portion of daptomycin are fundamental to this process of self-assembly and subsequent membrane disruption.
Inhibition of Cell Division and Aberrant Cell Morphology: Underlying Linear Mechanistic Links
The antibacterial action of daptomycin manifests visually as profound changes in bacterial cell morphology, including the inhibition of cell division and the formation of aberrant shapes. nih.govdrugbank.com These effects are intrinsically linked to the molecule's interaction with the cell envelope, a process initiated by its linear components.
Fluorescence microscopy studies have shown that daptomycin localizes preferentially at the division septum of bacterial cells, which is the primary site of new cell wall synthesis. drugbank.comnih.gov This targeted localization suggests a direct interference with the cell division machinery. The formation of the tripartite complex involving daptomycin, PG, and undecaprenyl-coupled cell wall precursors at the septum is thought to be a key disruptive event. drugbank.comnih.govnih.gov
By binding to these essential components, the membrane-inserted daptomycin can lead to the delocalization of crucial cell division and cell wall synthesis proteins, such as DivIVA. nih.govresearchgate.net This mislocalization of the biosynthetic machinery results in disorganized and defective peptidoglycan synthesis, leading to the observed aberrant morphologies, such as elongated or misshapen cells. drugbank.comnih.govoup.com In essence, the initial binding and aggregation driven by the linear fatty acid tail at the septal region triggers a cascade of events that derails the highly orchestrated process of bacterial cell division, contributing significantly to the antibiotic's lethal effect.
Resistance Mechanisms: Bacterial Adaptations Influencing Daptomycin S Linear Interaction Profile
Genetic Mutations Leading to Altered Bacterial Membrane Composition and Charge
A primary driver of daptomycin (B549167) resistance is the accumulation of genetic mutations in key genes that regulate cell membrane homeostasis. nih.govantimicrobianos.com.ar These mutations result in significant changes to the membrane's architecture and electrostatic properties.
Mutations in the mprF (multiple peptide resistance factor) gene are frequently implicated in daptomycin resistance in Staphylococcus aureus. nih.govoup.com The MprF enzyme is responsible for synthesizing lysyl-phosphatidylglycerol (L-PG) and translocating it to the outer leaflet of the cell membrane. antimicrobianos.com.arplos.org "Gain-of-function" mutations in mprF can enhance this activity, leading to an accumulation of positively charged L-PG on the bacterial surface. antimicrobianos.com.aroup.com
The two-component regulatory system, encoded by yycG (also known as walK) and yycF, plays a crucial role in cell wall metabolism. seq.esasm.org Mutations in yycG have been linked to daptomycin resistance in S. aureus and are often associated with a thickened cell wall phenotype. seq.esbiorxiv.orgasm.org
Genes involved in phospholipid biosynthesis are also common targets for mutations. These include pgsA, which encodes phosphatidylglycerophosphate synthase, and cls, which encodes cardiolipin (B10847521) synthase. oup.comasm.org Mutations in these genes can lead to a significant reduction in the levels of key anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin. asm.orgbiorxiv.orgfrontiersin.org
In enterococci, the liaFSR system is a key cell envelope stress response pathway. nih.govasm.org Mutations in liaF are associated with daptomycin resistance in Enterococcus faecalis. asm.org Additionally, mutations in gdpD, a gene encoding a glycerophosphoryl diester phosphodiesterase, have been identified in daptomycin-resistant enterococci and are linked to changes in cell membrane phospholipid composition. researchgate.netnih.gov
Mutations in rpoB and rpoC, which encode the β and β′ subunits of RNA polymerase, respectively, have also been associated with daptomycin resistance, suggesting a broader impact on cellular transcription and adaptation. oup.comseq.es
Table 1: Genes Associated with Daptomycin Resistance and Their Functions
| Gene | Encoded Protein/Function | Organism(s) | Consequence of Mutation |
| mprF | Lysyl-phosphatidylglycerol synthetase/flippase | S. aureus, E. faecium | Increased positive surface charge. nih.govoup.comasm.org |
| gdpD | Glycerophosphoryl diester phosphodiesterase | E. faecalis | Altered cell membrane phospholipid composition. researchgate.netnih.gov |
| yycG (walK) | Histidine kinase sensor | S. aureus | Altered cell wall metabolism and thickening. seq.esbiorxiv.orgasm.org |
| rpoB | RNA polymerase subunit β | S. aureus | Broad transcriptional changes. oup.comseq.es |
| rpoC | RNA polymerase subunit β' | S. aureus | Broad transcriptional changes. oup.comseq.es |
| pgsA | Phosphatidylglycerophosphate synthase | S. aureus, C. striatum | Decreased phosphatidylglycerol (PG) levels. asm.orgbiorxiv.org |
| cls | Cardiolipin synthase | S. aureus, E. faecium | Altered cardiolipin levels, potential accumulation of PG. plos.orgseq.esasm.org |
| liaFSR | Cell envelope stress response system | E. faecalis, E. faecium | Remodeling of the cell envelope. nih.govasm.orgfrontiersin.org |
Modifications in Anionic Phospholipid Distribution and Content
A hallmark of daptomycin resistance is the significant alteration in the content and distribution of anionic phospholipids within the bacterial membrane. plos.orgnih.gov Susceptible bacteria typically have membranes rich in negatively charged phospholipids like phosphatidylglycerol (PG) and cardiolipin, which are the primary targets for the positively charged daptomycin-calcium complex. frontiersin.orgacs.org
Furthermore, the distribution of these phospholipids can be altered. For instance, in Enterococcus faecalis, resistance can be mediated by the redistribution of cardiolipin-rich domains away from the division septum, which is a preferential binding site for daptomycin. oup.comacs.org This redistribution effectively diverts the antibiotic from its key target area.
The reduction in anionic phospholipids is often accompanied by an increase in other lipid species. For example, in daptomycin-resistant S. aureus and C. striatum, a decrease in PG is associated with an accumulation of glycolipids and phosphatidic acids. asm.org In Bacillus subtilis, overexpression of the ugtP gene, which encodes a diglucosyldiacylglycerol synthase, leads to increased levels of diglucosyldiacylglycerol and decreased levels of PG and cardiolipin, conferring daptomycin resistance. asm.org
Changes in Membrane Fluidity and Permeability
Bacterial adaptation to daptomycin also involves modulating the physical properties of the cell membrane, specifically its fluidity and permeability. seq.es However, the observed changes in membrane fluidity are not uniform across all bacterial species and can be strain-dependent.
In some daptomycin-resistant S. aureus strains, an increase in membrane fluidity has been observed. biorxiv.orgnih.gov This increased fluidity has been linked to a higher proportion of branched-chain fatty acids in the membrane lipids. biorxiv.org Conversely, in enterococci, daptomycin resistance is often associated with a decrease in membrane fluidity, resulting in a more rigid membrane. plos.orgnih.gov This increased rigidity in E. faecium has been correlated with a decrease in the proportion of unsaturated fatty acids. plos.orgnih.gov
These changes in fluidity can affect the insertion and oligomerization of daptomycin within the membrane, thereby hindering its disruptive action. nih.gov The altered permeability of the resistant bacterial membrane can also contribute to reduced susceptibility to the antibiotic. seq.es
Electrostatic Repulsion Mechanisms
A key strategy employed by bacteria, particularly S. aureus and E. faecium, to resist daptomycin is electrostatic repulsion. oup.comnih.govcontagionlive.com The bactericidal activity of daptomycin is dependent on the binding of the positively charged daptomycin-calcium complex to the negatively charged bacterial membrane. nih.govcontagionlive.com By increasing the net positive charge of the cell surface, resistant bacteria can create an electrostatic barrier that repels the antibiotic. oup.comnih.gov
This charge repulsion is primarily achieved through the increased presence of lysyl-phosphatidylglycerol (L-PG) on the outer leaflet of the membrane, a direct result of gain-of-function mutations in the mprF gene. nih.govantimicrobianos.com.ar The addition of the positively charged lysine (B10760008) to PG neutralizes the negative charge of the phosphate (B84403) group, thereby reducing the membrane's affinity for the cationic daptomycin-calcium complex. plos.org
While charge repulsion is a significant factor, it may not be the sole mechanism. It is hypothesized that the initial docking of daptomycin occurs at negatively charged PG sites. Repulsion may become more prominent once these sites are saturated. nih.gov
Diversion of Daptomycin from its Primary Membrane Targets
In addition to repulsion, some bacteria have evolved a "diversion" strategy to protect their vital cellular processes from daptomycin's attack. nih.govnih.gov This mechanism is particularly well-described in Enterococcus faecalis. oup.comasm.org
In susceptible E. faecalis, daptomycin preferentially binds to cardiolipin-rich microdomains located at the division septum. nih.gov In resistant strains, these cardiolipin domains are redistributed across the entire cell membrane. acs.org This redistribution effectively creates alternative binding sites for daptomycin, "trapping" or diverting the antibiotic away from the crucial septal region where cell division occurs. nih.gov By preventing the concentration of daptomycin at its primary target, the bacterium can continue to divide and survive.
Another proposed diversionary tactic is the shedding of phospholipids into the extracellular environment. acs.org These released phospholipids can potentially bind to and inactivate daptomycin before it reaches the bacterial cell membrane. frontiersin.org
Analytical Methodologies for Characterizing Daptomycin and Its Linear Forms/precursors in Research Settings
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Daptomycin (B549167) and its Linear Precursors/Analogues
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of daptomycin and its related linear compounds. Its high resolving power enables the effective separation of the cyclic parent drug from its linear forms and other impurities. ijcrt.orgrsc.org Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. ijcrt.org
Methodologies typically employ C8 or C18 stationary phases, which separate compounds based on their hydrophobicity. ijcrt.orgresearchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or anhydrous sodium sulfate) and an organic solvent like acetonitrile or methanol. rsc.orgnih.govgoogle.com The pH of the buffer is a critical parameter that can be adjusted to optimize the separation of daptomycin from its closely related acidic and basic degradation products. ijcrt.orgrsc.org Detection is commonly performed using a UV detector, with wavelengths set between 221 nm and 262 nm. rsc.orgnih.govnih.gov
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Waters XBridge C18 (250 x 4.6 mm, 5µm) | Methanol/Acetonitrile/Phosphate Buffer pH 2.2 (40:30:30 v/v/v) | 1.0 | 223 | rsc.org |
| Phenomenex IB-SIL C8 | Ammonium dihydrogen phosphate buffer pH 3.1 / Acetonitrile | 0.9 | 223 | ijcrt.org |
| C18 (250 × 4.6 mm, 5 µm) | Acetonitrile/KH2PO4 Buffer 20 mM pH 3.2 (46:54 v/v) | 1.0 | 262 | nih.gov |
| Zorbax Eclipse XDB-C8 | Methanol / Buffer | N/A | 224 | nih.gov |
| C18 | Ethanol/Water pH 4.5 (55:45 v/v) | 0.6 | 221 | nih.gov |
Developing a stability-indicating HPLC method is essential to ensure that daptomycin can be quantified in the presence of its degradation products, including linear forms. ijcrt.orgnih.gov Validation is performed according to International Conference on Harmonization (ICH) guidelines to demonstrate that the analytical method is suitable for its intended purpose. ijcrt.orgnih.gov
Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or other matrix components. Forced degradation studies are conducted under various stress conditions (acidic, alkaline, oxidative, thermal) to generate potential impurities and demonstrate their separation from the main daptomycin peak. ijcrt.orgrsc.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For daptomycin, linearity has been demonstrated in ranges such as 10-50 µg/mL and 20-70 µg/mL with high correlation coefficients (r > 0.999). rsc.orgnih.gov
Precision: Assessed at different levels (repeatability, intermediate precision), precision demonstrates the closeness of agreement between a series of measurements, with results typically expressed as the relative standard deviation (RSD), which should be below established thresholds (e.g., <2%). nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. Accuracy for daptomycin assays is generally expected to be high, with recovery values around 99-101%. rsc.orgscielo.br
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. nih.gov
These validated methods are crucial for routine quality control, allowing for the accurate determination of purity and the monitoring of stability in daptomycin samples.
HPLC methods are instrumental in studying the degradation kinetics of daptomycin. By subjecting the drug to stress conditions, such as alkaline hydrolysis, the rate of degradation and the formation of linear products can be monitored over time. rsc.orgscielo.brscielo.br In such studies, aliquots of the stressed sample are taken at various time points, neutralized if necessary, and analyzed by HPLC. scielo.brscielo.br
The decrease in the peak area of the parent daptomycin and the corresponding increase in the peak areas of its degradation products are plotted against time. This data allows for the determination of the degradation reaction order (e.g., zero-order, first-order). scielo.br Studies have shown that daptomycin degradation in an alkaline medium follows first-order kinetics. scielo.brscielo.br From this kinetic data, important stability parameters such as the degradation rate constant (k), half-life (t1/2), and the time for 10% decomposition (t90) can be calculated. scielo.br This information is vital for determining the shelf-life and appropriate storage conditions for daptomycin formulations.
Mass Spectrometry (MS) for Structural Elucidation and Quantification of Linear Intermediates and Analogues
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of daptomycin's linear forms. nih.govacs.org High-resolution mass spectrometry (HRMS) provides high mass accuracy (<5 ppm), which allows for the determination of elemental compositions for the parent molecule and its fragments. nih.gov
The primary linear form of daptomycin results from the hydrolysis of the ester bond linking the threonine and kynurenine (B1673888) residues in the cyclic peptide core. nih.govnih.gov Tandem mass spectrometry (MS/MS) is used to confirm this structure. In an MS/MS experiment, the precursor ion of the suspected linear daptomycin is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions. The resulting fragmentation pattern provides sequence-specific information that can be used to verify the amino acid sequence of the linear peptide. researchgate.netbvsalud.org This technique has been used to identify and characterize various impurities and degradation products, including those resulting from lactam hydrolysis and other modifications. researchgate.net
Researchers have used LC-MS/HRMS approaches to identify novel daptomycin derivatives generated through enzymatic action. nih.govacs.org By comparing the fragmentation patterns of the parent drug with those of the unknown products, a step-by-step structural modification can be proposed, such as the cleavage of the ester bond that linearizes the molecule. nih.govacs.org
UV Spectrophotometry for Quantitative Analysis of Daptomycin and Related Linear Compounds
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of daptomycin. scielo.brscielo.br This technique is based on the principle that molecules absorb light at specific wavelengths. Daptomycin exhibits maximum absorbance (λmax) at approximately 221 nm when dissolved in water. scielo.brscielo.br The λmax can shift slightly depending on the solvent used; for instance, in methanol or 0.1 M NaOH, the peak shifts to around 223 nm. scielo.brscielo.br
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. iajps.com This method has been successfully validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision over concentration ranges such as 6-21 µg mL-1. scielo.br While UV spectrophotometry cannot distinguish between cyclic daptomycin and its linear forms in a mixture due to their similar chromophores, it serves as an excellent tool for determining the total concentration of daptomycin-related compounds in bulk drug substance or relatively pure samples. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of Linear Peptides and Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution. High-field NMR has been used to investigate the structure of daptomycin and its interactions with ions like calcium. nih.govresearchgate.net While much of the research has focused on the cyclic form, the principles are directly applicable to its linear precursors and analogues. nih.gov
Chromatographic Techniques Coupled with Advanced Detection Methods for Complex Mixture Analysis
To analyze complex mixtures containing daptomycin and a variety of linear analogues, degradation products, and impurities, advanced chromatographic techniques are coupled with sophisticated detectors. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used of these hybrid techniques. nih.govnih.gov
LC-MS/MS combines the superior separation capabilities of HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This allows for the reliable detection and quantification of daptomycin and its related substances even at very low concentrations in complex biological matrices like plasma, urine, or peritoneal fluid. nih.gov The technique is essential for impurity profiling, where it can be used to identify and characterize unknown peaks in a chromatogram. researchgate.netresearchgate.net Two-dimensional liquid chromatography (2D-LC) coupled with MS offers even greater resolving power for exceptionally complex samples, allowing for the separation of co-eluting impurities for more definitive characterization. researchgate.net
Pharmacokinetic Linearity of Daptomycin: Academic and Research Implications
Establishing Dose-Proportionality in Preclinical Models
Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of daptomycin (B549167), a cyclic lipopeptide antibiotic. A key finding from these investigations is the establishment of dose-proportionality, meaning that as the administered dose of daptomycin increases, the systemic exposure to the drug increases in a proportional manner. This linear relationship is fundamental to predicting drug concentrations in the body at different dosage levels and is a critical aspect of its preclinical assessment.
Relationship Between Administered Dose and Systemic Exposure Parameters (e.g., AUC, Cmax)
In preclinical research, the relationship between the administered dose of daptomycin and key systemic exposure parameters, namely the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax), has been consistently shown to be linear across a range of doses. nih.govresearchgate.net For instance, single-dose intraperitoneal pharmacokinetic studies in infected mice demonstrated a linear relationship between the dose and both Cmax and AUC. nih.gov This dose-proportionality has also been observed in other animal models. researchgate.net
The linear pharmacokinetics of daptomycin have been demonstrated in healthy human volunteers as well, with doses ranging from 4 to 12 mg/kg. europa.euwikidoc.orgeuropa.eu Studies have shown that daptomycin exhibits generally linear and time-independent pharmacokinetics within this dose range when administered as a single daily dose. europa.eueuropa.eueuropa.eumedsafe.govt.nz Steady-state concentrations are typically achieved by the third daily dose. europa.eueuropa.eueuropa.eumedsafe.govt.nz While some studies have noted a slight, approximately 20%, nonlinearity at higher doses such as 8 mg/kg, this has generally been considered minor and not clinically relevant for dosing regimens in that range. nih.govasm.org
The predictability of daptomycin's pharmacokinetic profile is crucial for academic and research applications. It allows for the reliable design of experiments and the accurate interpretation of pharmacodynamic studies, where the effect of the drug is correlated with its concentration. The established linear relationship between dose, Cmax, and AUC in preclinical models provides a solid foundation for translating findings to clinical scenarios and for the development of effective dosing strategies. nih.gov
Interactive Table: Dose-Proportionality of Daptomycin in Preclinical and Clinical Studies
| Species/Population | Dose Range (mg/kg) | Key Findings | Reference |
| Infected Mice | Up to 20 | Linear relationship between dose vs. Cmax and dose vs. AUC. | nih.gov |
| Healthy Human Volunteers | 4 to 12 | Generally linear and time-independent pharmacokinetics. | europa.euwikidoc.orgeuropa.eueuropa.eumedsafe.govt.nz |
| Healthy Human Volunteers | Up to 6 | Linear pharmacokinetics. | nih.gov |
| Healthy Human Volunteers | 8 | Slight (~20%) nonlinearity in AUC and trough concentration. | nih.gov |
| Healthy Human Volunteers | 6 to 12 | Dose-proportional increases in AUC and trough levels. | researchgate.net |
Mathematical Modeling and Simulation of Linear Pharmacokinetic Profiles in Animal Models
Mathematical modeling and simulation have become indispensable tools in understanding and predicting the pharmacokinetic behavior of drugs. In the context of daptomycin, population pharmacokinetic models have been developed using data from preclinical and clinical studies to describe its linear pharmacokinetic profile. frontiersin.orgasm.org
These models, often two-compartment models with first-order elimination, effectively characterize the time course of daptomycin concentrations in plasma. frontiersin.orgasm.org They incorporate various physiological and demographic factors to explain inter-individual variability. asm.org Monte Carlo simulations, a computational technique that relies on repeated random sampling, are then used to predict the probability of achieving specific pharmacokinetic/pharmacodynamic (PK/PD) targets, such as the AUC/MIC ratio, which is a key predictor of daptomycin's efficacy. nih.govasm.org
In animal models, such as the neutropenic murine thigh infection model, these simulations have been crucial for defining the PK/PD parameters that best correlate with in vivo efficacy. nih.gov For Staphylococcus aureus, the AUC/MIC ratio has been identified as the primary pharmacodynamic index. nih.gov By integrating data on pharmacokinetics, MIC values, and PK/PD targets, these models allow researchers to assess established dosing regimens and predict outcomes in various preclinical scenarios. nih.gov This modeling approach provides a robust framework for optimizing dosing strategies to maximize efficacy in research studies.
Q & A
Q. What are the primary mechanisms of action of linear daptomycin against Gram-positive bacteria, and how can these be experimentally validated?
Q. What standard experimental models are used to assess daptomycin efficacy, and how should controls be designed?
Q. How do researchers address daptomycin resistance in Staphylococcus aureus, and what molecular markers should be prioritized?
- Methodological Answer : Resistance is often linked to mprF mutations (altering membrane charge) or yycG operon changes. Use whole-genome sequencing of clinical isolates and complementation assays to confirm causality. Minimum inhibitory concentration (MIC) testing in cation-adjusted Mueller-Hinton broth is critical to detect heteroresistance .
Advanced Research Questions
Q. How can contradictions in clinical data on daptomycin dosing (e.g., efficacy in endocarditis vs. osteomyelitis) be resolved through study design?
- Methodological Answer : Apply PICOT frameworks to isolate variables:
- P : Patients with confirmed osteomyelitis vs. endocarditis.
- I/C : High-dose daptomycin (8–12 mg/kg) vs. standard β-lactams.
- O : Clinical cure rates at 6 weeks; T : Follow-up at 90 days.
Multivariable regression (as in ) should adjust for confounders like ID consultation rates or prior antibiotic exposure. Use propensity score matching to balance cohorts .
Q. What experimental strategies optimize daptomycin’s interaction with bacterial membranes under physiologically variable conditions (e.g., pH, biofilm microenvironments)?
Q. How can genetic engineering of daptomycin-producing Streptomyces roseosporus strains improve yield or modify structural activity?
- Methodological Answer : Employ CRISPR-Cas9 to knockout regulatory genes (e.g., dptE) and overexpress biosynthesis clusters. Use LC-MS/MS to profile lipopeptide variants. For functional testing, compare MICs of engineered analogs against resistant strains (e.g., VRE) .
Q. What statistical approaches reconcile discrepancies in pharmacokinetic (PK) data for daptomycin in hemodialysis patients?
- Methodological Answer : Population PK modeling (nonlinear mixed-effects) accounts for interpatient variability in dialysis timing and membrane permeability. In crossover studies (e.g., ), use linear mixed models to compare AUC₀–24 post-HD vs. during HD. Adjust for protein binding using ultrafiltration assays .
Q. How should researchers design systematic reviews to evaluate daptomycin’s role in multidrug-resistant (MDR) infections?
- Methodological Answer : Define inclusion criteria using PICOT-S (adding Study design). Extract data from RCTs and observational studies with GRADE evidence grading. Meta-regression can explore heterogeneity in outcomes, such as nephrotoxicity rates vs. vancomycin. Include secondary keywords like "heteroresistance" or "persister cells" for comprehensive coverage .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling daptomycin in laboratory settings?
Q. How can researchers mitigate batch-to-batch variability in daptomycin formulations during in vitro studies?
- Methodological Answer : Source clinical-grade daptomycin with USP certification. Validate purity via HPLC-UV (≥95% purity). Pre-test each batch using reference strains (e.g., S. aureus ATCC 29213) to ensure MIC consistency. Document calcium content in media lot numbers .
Data Analysis and Reporting
Q. What advanced imaging techniques elucidate daptomycin’s spatial distribution in infected tissues?
Q. How should conflicting in vitro vs. in vivo efficacy data be analyzed for translational relevance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
